molecular formula C20H26O4 B1252460 Yucalexin P8 CAS No. 119626-47-0

Yucalexin P8

Cat. No. B1252460
CAS RN: 119626-47-0
M. Wt: 330.4 g/mol
InChI Key: OYQREFBZDOJEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yucalexin P8 is an organic heterotetracyclic compound that is ent-pimara-9(11),15-diene which is substituted by oxo groups at position 2 and 12, by a beta-epoxide at the 8,14 position, and by an alpha-hydroxy group at position 3. It has a role as a plant metabolite. It is an enone, a secondary alpha-hydroxy ketone, an epoxide and an organic heterotetracyclic compound. It derives from a hydride of an ent-pimara-9(11),15-diene.
Yucalexin P8 belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond. Yucalexin P8 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, yucalexin P8 is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, yucalexin P8 can be found in root vegetables. This makes yucalexin P8 a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • Antimicrobial Activity :

    • Yucalexin P-23, a compound related to Yucalexin P-8, exhibited antimicrobial activity. This suggests that Yucalexin P-8 may have potential applications in the treatment or prevention of microbial infections (Li et al., 2011).
  • Cancer Research :

    • The stress-regulated protein p8, which might be associated with Yucalexin P-8, has been identified as an essential mediator in cannabinoid-induced apoptosis of tumor cells. This indicates a potential role in cancer therapies (Carracedo et al., 2006).
    • p8, potentially related to Yucalexin P-8, is involved in apoptosis regulation via its complex with the antiapoptotic protein prothymosin α (ProTα). This finding has implications for cancer treatment strategies (Malicet et al., 2006).
  • Plant Growth Regulation :

    • Research on the auxin biosynthetic gene YUCCA8 (YUC8), which may be relevant to Yucalexin P-8, showed that it integrates temperature into the auxin pathway for regulating plant growth. This could have applications in agricultural biotechnology (Sun et al., 2012).
  • Physiological and Pathological Processes :

    • p8, possibly linked to Yucalexin P-8, is related to various physiological and pathological processes, including stress response and metastasis in cancers, suggesting its broad applicability in medical research (Goruppi & Iovanna, 2009).
  • Cellular Localization and Cancer :

    • Studies on p8, which may be connected to Yucalexin P-8, have found its expression in thyroid neoplasms and its potential role in disease progression of certain cancers (Ito et al., 2003).
  • Tumor Development Research :

    • p8, possibly related to Yucalexin P-8, was found critical for tumor development induced by certain oncogenes, implying its significance in cancer development and treatment (Vasseur et al., 2002).
  • Theranostic Applications :

    • Research on CD98hc, potentially linked to Yucalexin P-8, in theranostic applications for cancer highlights its utility in diagnosis and treatment of various malignancies (Deuschle et al., 2020).
  • Aging and Drug Discovery :

    • The accelerated-senescence mouse P8, potentially associated with Yucalexin P-8, is used as a model in aging research, which can be pivotal in the development of anti-aging drugs (Folch et al., 2017).
  • Pancreatic Cancer Research :

    • The role of p8 in pancreatic cancer and its potential as an antiapoptotic factor suggests a link to Yucalexin P-8 and its importance in cancer research and therapy development (Su et al., 2001).
  • Prostate Cancer Studies :

    • Com-1/p8, possibly related to Yucalexin P-8, is identified as a potential tumor suppressor in prostate cancer, offering insights into cancer progression and therapeutic strategies (Jiang et al., 2006).

properties

CAS RN

119626-47-0

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

13-ethenyl-6-hydroxy-5,5,9,13-tetramethyl-15-oxatetracyclo[8.5.0.01,14.04,9]pentadec-10-ene-7,12-dione

InChI

InChI=1S/C20H26O4/c1-6-18(4)14(22)9-13-19(5)10-11(21)15(23)17(2,3)12(19)7-8-20(13)16(18)24-20/h6,9,12,15-16,23H,1,7-8,10H2,2-5H3

InChI Key

OYQREFBZDOJEAT-UHFFFAOYSA-N

SMILES

CC1(C2CCC34C(O3)C(C(=O)C=C4C2(CC(=O)C1O)C)(C)C=C)C

Canonical SMILES

CC1(C2CCC34C(O3)C(C(=O)C=C4C2(CC(=O)C1O)C)(C)C=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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